molecular formula C11H23ClN2O B1447317 4-Methoxy-1,4'-bipiperidine dihydrochloride CAS No. 930604-26-5

4-Methoxy-1,4'-bipiperidine dihydrochloride

Cat. No.: B1447317
CAS No.: 930604-26-5
M. Wt: 234.76 g/mol
InChI Key: VDAPWCQUSOPACA-UHFFFAOYSA-N
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Description

4-Methoxy-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₄Cl₂N₂O. It is a white solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which consists of two piperidine rings connected by a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,4’-bipiperidine dihydrochloride typically involves the reaction of 4-methoxypiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-1,4’-bipiperidine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,4’-bipiperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

4-Methoxy-1,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

4-Methoxy-1,4’-bipiperidine dihydrochloride can be compared with other similar compounds, such as:

    4-Methoxy-1,4’-bipiperidine: The non-dihydrochloride form, which has different solubility and stability properties.

    1,4’-Bipiperidine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    4-Methoxy-1,4’-bipiperidine hydrochloride: A similar compound with only one hydrochloride group, which may have different pharmacokinetic properties.

The uniqueness of 4-Methoxy-1,4’-bipiperidine dihydrochloride lies in its specific structure and the presence of two hydrochloride groups, which influence its solubility, stability, and reactivity in various applications.

Properties

CAS No.

930604-26-5

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;/h10-12H,2-9H2,1H3;1H

InChI Key

VDAPWCQUSOPACA-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2CCNCC2.Cl.Cl

Canonical SMILES

COC1CCN(CC1)C2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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